molecular formula C11H12ClN3O3 B14057898 2-(4-(3-methyl-4H-1,2,4-triazol-4-yl)phenoxy)acetic acid hydrochloride

2-(4-(3-methyl-4H-1,2,4-triazol-4-yl)phenoxy)acetic acid hydrochloride

Cat. No.: B14057898
M. Wt: 269.68 g/mol
InChI Key: GFQJYXKBUNVHEH-UHFFFAOYSA-N
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Description

2-(4-(3-methyl-4H-1,2,4-triazol-4-yl)phenoxy)acetic acid hydrochloride is a chemical compound known for its unique structure and properties It features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-methyl-4H-1,2,4-triazol-4-yl)phenoxy)acetic acid hydrochloride typically involves the reaction of 3-methyl-4H-1,2,4-triazole with 4-chlorophenoxyacetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-methyl-4H-1,2,4-triazol-4-yl)phenoxy)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the triazole ring or the phenoxyacetic acid moiety.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenoxy group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different triazole derivatives, while substitution reactions can introduce various functional groups to the phenoxyacetic acid moiety.

Scientific Research Applications

2-(4-(3-methyl-4H-1,2,4-triazol-4-yl)phenoxy)acetic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-(3-methyl-4H-1,2,4-triazol-4-yl)phenoxy)acetic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The phenoxyacetic acid moiety may also play a role in the compound’s overall biological activity by affecting cell membrane permeability or interacting with other cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(4H-1,2,4-triazol-4-yl)phenoxy)acetic acid hydrochloride
  • 3-[2-(4-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)acetylamino]benzoic acid
  • 4-(4H-1,2,4-Triazol-4-yl)benzoic acid

Uniqueness

2-(4-(3-methyl-4H-1,2,4-triazol-4-yl)phenoxy)acetic acid hydrochloride is unique due to the presence of the 3-methyl group on the triazole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .

Properties

Molecular Formula

C11H12ClN3O3

Molecular Weight

269.68 g/mol

IUPAC Name

2-[4-(3-methyl-1,2,4-triazol-4-yl)phenoxy]acetic acid;hydrochloride

InChI

InChI=1S/C11H11N3O3.ClH/c1-8-13-12-7-14(8)9-2-4-10(5-3-9)17-6-11(15)16;/h2-5,7H,6H2,1H3,(H,15,16);1H

InChI Key

GFQJYXKBUNVHEH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=CN1C2=CC=C(C=C2)OCC(=O)O.Cl

Origin of Product

United States

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